1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene

Catalog No.
S15947877
CAS No.
M.F
C11H12F6Si
M. Wt
286.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene

Product Name

1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-trimethylsilane

Molecular Formula

C11H12F6Si

Molecular Weight

286.29 g/mol

InChI

InChI=1S/C11H12F6Si/c1-18(2,3)9-5-7(10(12,13)14)4-8(6-9)11(15,16)17/h4-6H,1-3H3

InChI Key

BPWOBTYHEQLXAG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 1 and 3 positions, and a trimethylsilyl group at the 5 position. Its molecular formula is C11H10F6SiC_{11}H_{10}F_6Si, and it has a molecular weight of approximately 286.26 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl groups, which enhance its reactivity and stability in various chemical environments.

Due to its functional groups:

  • Metalation Reactions: The compound can undergo regioselective metalation, allowing for further functionalization at specific positions on the benzene ring. This process typically involves the use of organometallic reagents such as lithium or magnesium compounds.
  • Nucleophilic Substitution: The trimethylsilyl group can be replaced through nucleophilic attack, facilitating the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The trifluoromethyl groups can influence electrophilic substitution reactions, affecting both the rate and regioselectivity of these processes.

The synthesis of 1,3-bis(trifluoromethyl)-5-(trimethylsilyl)benzene typically involves the following steps:

  • Preparation of Trifluoromethylated Phenyl Lithium: This is achieved by reacting a suitable precursor with a trifluoromethylating agent.
  • Reaction with Trimethylsilyl Chloride: The phenyl lithium compound is then reacted with trimethylsilyl chloride in an inert atmosphere (usually under nitrogen or argon) using solvents like tetrahydrofuran to yield the final product.
3 5 Bis trifluoromethyl phenyl lithium+Trimethylsilyl chloride1 3 Bis trifluoromethyl 5 trimethylsilyl benzene\text{3 5 Bis trifluoromethyl phenyl lithium}+\text{Trimethylsilyl chloride}\rightarrow \text{1 3 Bis trifluoromethyl 5 trimethylsilyl benzene}

1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene finds applications in various fields:

  • Pharmaceutical Industry: Its unique electronic properties make it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
  • Material Science: The compound can be utilized in creating advanced materials with specific thermal and chemical resistance due to the stability provided by trifluoromethyl groups.
  • Organic Synthesis: It serves as an important intermediate for synthesizing other complex organic molecules.

Interaction studies involving 1,3-bis(trifluoromethyl)-5-(trimethylsilyl)benzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in complex chemical environments and its potential as a building block in organic synthesis. Research into its interactions with biological macromolecules could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 1,3-bis(trifluoromethyl)-5-(trimethylsilyl)benzene. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-Bis(trifluoromethyl)benzeneAromatic HydrocarbonContains two trifluoromethyl groups; no silyl group.
3,5-Bis(trifluoromethyl)phenyl lithiumOrganometallic CompoundUsed in metalation reactions; lacks silyl group.
2-Trifluoromethyl-4-(trimethylsilyl)anilineAromatic AmineContains a silyl group but different substitution pattern.
4-Trifluoromethyl-2-(trimethylsilyl)phenolPhenolic CompoundSimilar silylation but different functional group positioning.

The uniqueness of 1,3-bis(trifluoromethyl)-5-(trimethylsilyl)benzene lies in its specific arrangement of functional groups that enhances its reactivity profile compared to other similar compounds. Its combination of trifluoromethyl and trimethylsilyl functionalities allows for diverse applications in organic synthesis and materials science.

Hydrogen Bond Acceptor Count

6

Exact Mass

286.06124589 g/mol

Monoisotopic Mass

286.06124589 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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